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Introduction
AZD-4901, also known as Pavinetant, is a selective antagonist of the neurokinin-3 (NK3)

receptor that has been investigated for several therapeutic indications. This technical guide

provides a comprehensive overview of the early discovery and development history of AZD-

4901, from its initial synthesis and preclinical characterization to its evaluation in early-phase

clinical trials. The document details its mechanism of action, key experimental protocols, and

presents a summary of the quantitative data that shaped its development trajectory.

Discovery and Initial Development
Pavinetant was first disclosed in patent literature by AstraZeneca.[1] The initial research

focused on the development of potent and selective antagonists for the NK3 receptor, a G

protein-coupled receptor predominantly expressed in the central nervous system. The rationale

for targeting the NK3 receptor was based on its role in modulating neurotransmitter release and

its implication in various physiological processes.

The development of Pavinetant, initially designated as AZD2624, stemmed from a medicinal

chemistry program aimed at identifying novel quinoline-based compounds with desirable

pharmacokinetic and pharmacodynamic properties.
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The synthesis of Pavinetant, a member of the quinoline class of compounds, involves a multi-

step process. While the full detailed synthesis is proprietary, the general approach involves the

construction of the substituted quinoline core, followed by the amide coupling with the

appropriate chiral amine. The IUPAC name for Pavinetant is 3-(methanesulfonamido)-2-

phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide.[2]

Mechanism of Action and Preclinical Pharmacology
Pavinetant is a potent and selective, orally active antagonist of the human NK3 receptor.[2][3]

The NK3 receptor is the primary receptor for the tachykinin peptide neurokinin B (NKB). The

KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus play a crucial role in

the regulation of gonadotropin-releasing hormone (GnRH) pulsatility. By blocking the action of

NKB at the NK3 receptor, Pavinetant modulates the release of GnRH and subsequently

luteinizing hormone (LH).[4]

In Vitro Pharmacology
While specific preclinical binding affinity (Ki) and functional antagonist potency (IC50) values for

AZD-4901 at the NK3 receptor are not publicly available in detail, it is described as a high-

affinity antagonist.

One available in vitro study investigated the metabolic drug-drug interaction potential of

AZD2624. This study provides some quantitative data on its effect on cytochrome P450

enzymes.

Table 1: In Vitro CYP Inhibition by AZD2624 (Pavinetant)

CYP Enzyme Substrate Apparent IC50 (µM)

CYP3A4/5 Midazolam 7.1

CYP3A4/5 Testosterone 19.8

Preclinical Pharmacokinetics and Pharmacodynamics
Preclinical studies demonstrated that AZD-4901 causes significant and reversible reductions in

testosterone levels. A population pharmacokinetic/pharmacodynamic (PK/PD) model was
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developed based on data from three phase 1 studies. The model that best described the

pharmacokinetics of AZD-4901 was a 2-compartment model with first-order absorption and

elimination. An indirect response model was used to link the concentration of AZD-4901 to its

effect on testosterone production.

Table 2: Preclinical and Early Clinical Pharmacokinetic/Pharmacodynamic Parameters of AZD-

4901

Parameter Value Species/Population Source

Half-life 8.5 hours Healthy Women

IC50 (Testosterone

Suppression)
230 ng/mL

Healthy

Volunteers/Patients

Clinical Development
The clinical development of AZD-4901 has explored its therapeutic potential in three distinct

indications: schizophrenia, polycystic ovary syndrome (PCOS), and menopausal hot flashes.

Schizophrenia (as AZD2624)
The initial clinical investigation of Pavinetant, under the code name AZD2624, was for the

treatment of schizophrenia. The rationale was based on the hypothesis that modulating the

NK3 receptor could offer a novel antipsychotic mechanism. However, a proof-of-principle

Phase IIa study (NCT00686998) did not show a significant improvement in symptoms or

cognition in patients with schizophrenia compared to placebo. This led to the discontinuation of

its development for this indication.

Polycystic Ovary Syndrome (PCOS) (as AZD-4901/MLE-
4901)
Following the initial development for schizophrenia, the focus shifted to endocrine disorders. As

AZD-4901 and later MLE-4901, the compound was investigated for the treatment of PCOS, a

condition often characterized by elevated LH levels and hyperandrogenism. The ability of AZD-

4901 to reduce LH and testosterone concentrations made it a promising candidate.
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A Phase 2, randomized, double-blind, placebo-controlled trial (NCT01872078) evaluated the

efficacy of AZD-4901 in women with PCOS. The study demonstrated that AZD-4901

significantly reduced LH pulse frequency and subsequently lowered serum LH and

testosterone concentrations.

Table 3: Key Efficacy Results from the Phase 2 PCOS Trial (Day 7, 80 mg/day AZD-4901 vs.

Placebo)

Endpoint Result

LH Area Under the Curve (AUC) 52.0% reduction (95% CI, 29.6–67.3%)

Total Testosterone Concentration 28.7% reduction (95% CI, 13.9–40.9%)

LH Pulses/8 hours Reduction of 3.55 (95% CI, 2.0–5.1)

Despite these positive efficacy signals, the development for PCOS was ultimately discontinued.

Menopausal Hot Flashes (as MLE-4901)
The most promising therapeutic application for Pavinetant appeared to be for the treatment of

vasomotor symptoms (hot flashes) in menopausal women. The rationale is based on the role of

NKB signaling in the thermoregulatory dysfunction that underlies hot flashes.

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) was

conducted to assess the effectiveness of MLE-4901 (40 mg twice daily) in reducing the

frequency and severity of menopausal hot flashes. The study showed a significant reduction in

hot flash frequency compared to placebo.

Table 4: Efficacy Results from the Phase 2 Hot Flash Trial (Week 4, MLE-4901 vs. Placebo)

Endpoint Result

Total Weekly Hot Flushes 45 percentage point reduction (95% CI 22–67)

Mean Weekly Hot Flushes (Placebo) 49.01 (95% CI 40.81–58.56)

Mean Weekly Hot Flushes (MLE-4901) 19.35 (95% CI 15.99–23.42)
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However, the development for hot flashes was also terminated in November 2017. This

decision was made after an assessment of the clinical risks and benefits, which included

observations of transient elevations in liver transaminases in a small number of participants. It

has been suggested that this liver toxicity might be an idiosyncratic effect related to the

chemical structure of Pavinetant rather than a class effect of NK3 receptor antagonists.

Experimental Protocols
In Vitro CYP Inhibition Assay
The inhibitory effect of AZD2624 on major human cytochrome P450 (CYP) enzymes was

evaluated in vitro using human liver microsomes. The activity of specific CYP enzymes was

monitored by the metabolism of probe substrates (e.g., midazolam for CYP3A4/5 and

testosterone for CYP3A4/5) in the presence of varying concentrations of AZD2624. The

concentration of the metabolite was measured by a suitable analytical method, such as LC-

MS/MS, to determine the IC50 value.

Clinical Trial Protocol for PCOS (NCT01872078)
This was a double-blind, double-dummy, placebo-controlled, phase 2 trial in women aged 18-

45 with PCOS. Participants were randomized to receive AZD-4901 at doses of 20, 40, or 80

mg/day, or a matching placebo for 28 days. The primary outcome was the change from

baseline in the area under the LH serum concentration-time curve over 8 hours on day 7. Blood

samples for hormone analysis were collected at frequent intervals to assess pulsatility.

Clinical Trial Protocol for Hot Flashes (NCT02668185)
This was a phase 2, randomized, double-blind, placebo-controlled, single-center, crossover

trial. Eligible participants were healthy women aged 40–62 years experiencing seven or more

hot flashes per 24 hours. Participants received 4 weeks of MLE-4901 (40 mg, orally, twice

daily) and 4 weeks of placebo, in random order, separated by a 2-week washout period. The

primary outcome was the total number of hot flashes during the fourth week of treatment.

Participants recorded their hot flashes in a daily diary.

Visualizations
Caption: Signaling pathway of Neurokinin B and the mechanism of action of AZD-4901.
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Caption: Workflow of the Phase 2 clinical trial of AZD-4901 in PCOS.
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Caption: Development timeline and key decision points for AZD-4901 (Pavinetant).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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